molecular formula C20H17ClN2O4S B2785856 Methyl 2-((2-((2-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 951497-36-2

Methyl 2-((2-((2-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B2785856
CAS No.: 951497-36-2
M. Wt: 416.88
InChI Key: DMDZEOLKSNUVQN-UHFFFAOYSA-N
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Description

“Methyl 2-((2-((2-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate” is a complex organic compound. It contains a quinoline backbone, which is a common structure in many pharmaceuticals . The compound also contains a chloro-methylphenyl group, which could potentially contribute to its reactivity .


Molecular Structure Analysis

The molecular structure of this compound is quite complex. It contains a quinoline ring, which is a heterocyclic compound containing two fused rings, a benzene ring and a pyridine ring . The compound also contains a chloro-methylphenyl group and a carboxylate ester, which could affect its reactivity and properties .

Safety and Hazards

As with any chemical compound, the safety and hazards would depend on a variety of factors, including its reactivity, toxicity, and handling procedures. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Properties

IUPAC Name

methyl 2-[2-(2-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-4-oxo-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O4S/c1-11-7-8-15(13(21)9-11)22-16(24)10-28-19-17(20(26)27-2)18(25)12-5-3-4-6-14(12)23-19/h3-9H,10H2,1-2H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMDZEOLKSNUVQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=C(C(=O)C3=CC=CC=C3N2)C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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